
(2,4-Difluoro-5-(hydroxymethyl)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,4-Difluoro-5-(hydroxymethyl)phenyl)boronic acid is an organoboron compound with the molecular formula C7H7BF2O3. This compound is characterized by the presence of boronic acid and hydroxymethyl groups attached to a difluorophenyl ring. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Difluoro-5-(hydroxymethyl)phenyl)boronic acid typically involves the hydroboration of alkenes or alkynes. Hydroboration is a process where a boron-hydrogen bond is added across a carbon-carbon multiple bond. This reaction is generally rapid and proceeds with high regioselectivity .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of boron reagents in large-scale hydroboration reactions, followed by purification processes to isolate the desired boronic acid derivative .
Analyse Chemischer Reaktionen
Types of Reactions
(2,4-Difluoro-5-(hydroxymethyl)phenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically employed in Suzuki-Miyaura reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Various biaryl compounds formed through Suzuki-Miyaura coupling.
Wissenschaftliche Forschungsanwendungen
(2,4-Difluoro-5-(hydroxymethyl)phenyl)boronic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (2,4-Difluoro-5-(hydroxymethyl)phenyl)boronic acid primarily involves its role as a boron-containing reagent in Suzuki-Miyaura cross-coupling reactions. The boronic acid group facilitates the formation of carbon-carbon bonds through a palladium-catalyzed transmetalation process. This process involves the transfer of an organic group from boron to palladium, followed by reductive elimination to form the desired biaryl product .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Hydroxymethyl)phenylboronic acid: Similar structure but lacks the difluoro substituents.
2-Fluoro-5-(hydroxymethyl)phenylboronic acid: Contains a single fluorine substituent.
2,4-Difluoro-5-nitrophenylboronic acid: Contains a nitro group instead of a hydroxymethyl group.
Uniqueness
(2,4-Difluoro-5-(hydroxymethyl)phenyl)boronic acid is unique due to the presence of both difluoro and hydroxymethyl groups, which enhance its reactivity and selectivity in various chemical reactions. The difluoro substituents increase the compound’s stability and influence its electronic properties, making it a valuable reagent in organic synthesis .
Eigenschaften
Molekularformel |
C7H7BF2O3 |
|---|---|
Molekulargewicht |
187.94 g/mol |
IUPAC-Name |
[2,4-difluoro-5-(hydroxymethyl)phenyl]boronic acid |
InChI |
InChI=1S/C7H7BF2O3/c9-6-2-7(10)5(8(12)13)1-4(6)3-11/h1-2,11-13H,3H2 |
InChI-Schlüssel |
MJMQUPRQSDIRRS-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=C(C=C1F)F)CO)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



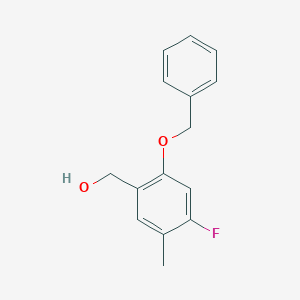
![2-(((9H-Fluoren-9-YL)methoxy)carbonyl)-5-(tert-butoxycarbonyl)-6A-phenyloctahydropyrrolo[3,4-C]pyrrole-3A-carboxylic acid](/img/structure/B14025328.png)

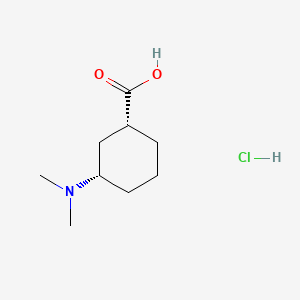
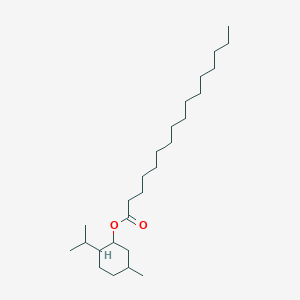
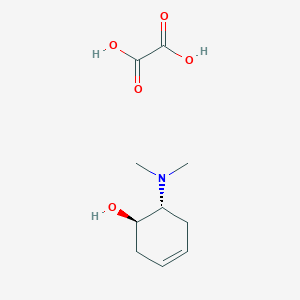

![2-(4-Fluoro-[1,1'-biphenyl]-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14025369.png)
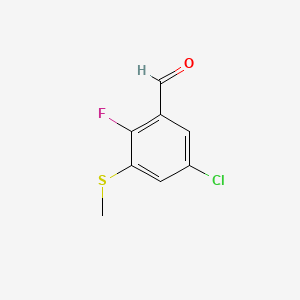
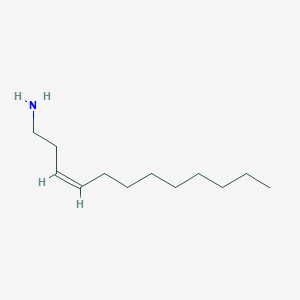
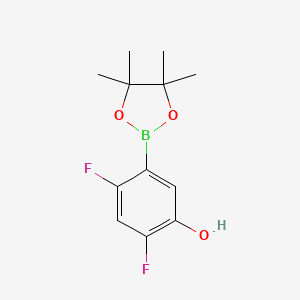
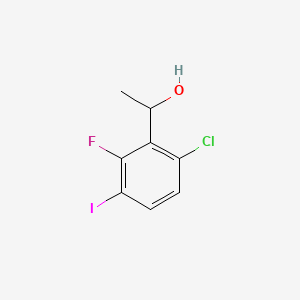
![6-Bromo-3-chloro-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B14025395.png)
